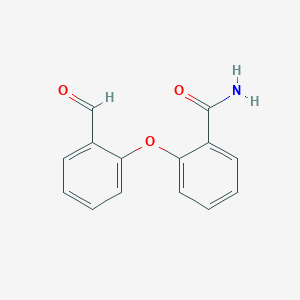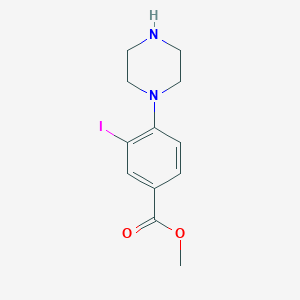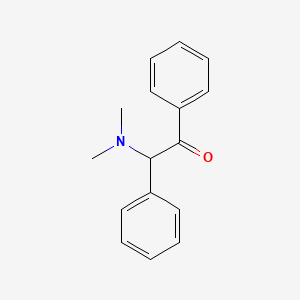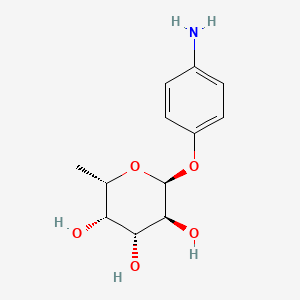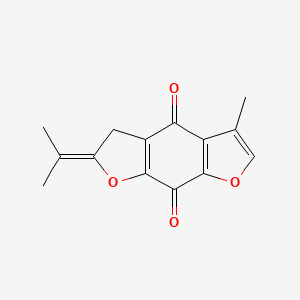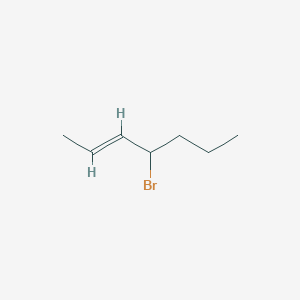
6-Methoxy-2-nitronaphtho(2,1-b)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-methoxy-2-nitrobenzoebenzofuran can be achieved through several methods. One common approach involves the electrophilic nitration of 2-unsubstituted benzofurans . This process typically uses a nitrating agent such as nitric acid (HNO3) in the presence of acetic acid (AcOH) to introduce the nitro group at the desired position on the benzofuran ring . Another method involves the condensation of salicylic aldehydes with bromonitromethane, followed by oxidation of the resulting 2-(2-nitroethyl)phenols . These methods provide efficient routes for the synthesis of 2-nitrobenzofurans and their derivatives .
Chemical Reactions Analysis
6-Methoxy-2-nitrobenzoebenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include reducing agents such as sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions . Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of substituted benzofuran derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methoxy-2-nitrobenzoeIn chemistry, it serves as a valuable intermediate for the synthesis of more complex benzofuran derivatives . In biology, benzofuran derivatives have shown promising antimicrobial activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus . In medicine, benzofuran derivatives have been explored for their potential use in cancer therapy and the treatment of skin diseases such as psoriasis . Additionally, these compounds have been investigated for their potential as bone morphogenetic protein-2 (BMP-2) upregulators, which could be useful in the treatment of osteoporosis .
Mechanism of Action
The mechanism of action of 6-methoxy-2-nitrobenzoebenzofuran involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to upregulate BMP-2, a protein involved in bone formation and remodeling . This upregulation leads to increased bone turnover and the promotion of osteoblast differentiation, making these compounds potential candidates for the treatment of osteoporosis . Additionally, benzofuran derivatives have been found to exhibit antimicrobial activity by targeting bacterial cell membranes and disrupting their integrity .
Comparison with Similar Compounds
6-Methoxy-2-nitrobenzoebenzofuran can be compared with other similar compounds within the benzofuran family. Some notable examples include psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their substituents and biological activities. For instance, psoralen and 8-methoxypsoralen have been used in the treatment of skin diseases such as cancer and psoriasis . In contrast, 6-methoxy-2-nitrobenzoebenzofuran has shown potential in antimicrobial therapy and osteoporosis treatment . The unique structural features and diverse biological activities of these compounds highlight the versatility and significance of the benzofuran scaffold in drug discovery and development .
Properties
CAS No. |
101931-47-9 |
|---|---|
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
6-methoxy-2-nitrobenzo[e][1]benzofuran |
InChI |
InChI=1S/C13H9NO4/c1-17-11-4-2-3-8-9(11)5-6-12-10(8)7-13(18-12)14(15)16/h2-7H,1H3 |
InChI Key |
RTXLIXBBJFJDMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC3=C2C=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



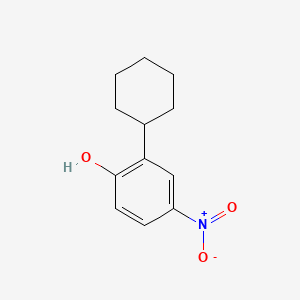
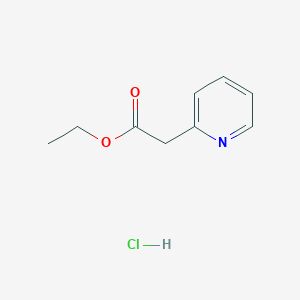
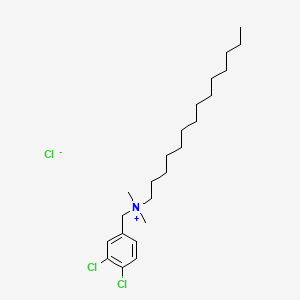
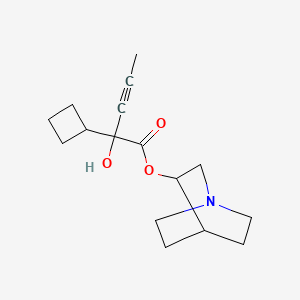
![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)
